4-Benzoylphenyl 5-bromofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzoylphenyl) 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c19-16-11-10-15(23-16)18(21)22-14-8-6-13(7-9-14)17(20)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSVHJVJMTWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266275 | |
| Record name | 4-Benzoylphenyl 5-bromo-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300381-29-7 | |
| Record name | 4-Benzoylphenyl 5-bromo-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300381-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylphenyl 5-bromo-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Advanced Structural Representations of 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate
Systematic IUPAC Naming Conventions
The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 4-benzoylphenyl 5-bromofuran-2-carboxylate . libretexts.orgchemguide.co.ukwikipedia.org This nomenclature is derived by identifying the ester functional group as central. The "4-benzoylphenyl" portion of the name designates the alcohol-derived part of the ester, where a benzoyl group (a benzene (B151609) ring attached to a carbonyl group) is substituted at the fourth position of the phenyl ring. libretexts.org The "5-bromofuran-2-carboxylate" part specifies the carboxylic acid-derived component, indicating a furan (B31954) ring with a bromine atom at the fifth position and the carboxylate group at the second position. wikipedia.org
Standardized Chemical Identifiers for Research Databases
| Identifier | Predicted Value |
| InChI | InChI=1S/C18H11BrO4/c19-15-10-11-16(23-15)17(21)22-14-8-6-13(7-9-14)18(22)12-4-2-1-3-5-12 |
| InChIKey | Predicted based on structure |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=C(OC=C3)Br |
These identifiers encode the compound's atomic connectivity and stereochemistry in a machine-readable format, facilitating database searches and cross-referencing. The InChI (International Chemical Identifier) provides a layered, textual representation of the molecule. The InChIKey is a hashed, fixed-length version of the InChI, useful for web searches. The SMILES (Simplified Molecular-Input Line-Entry System) string is a concise line notation for chemical structures.
Molecular Framework Description: Furan-2-carboxylate (B1237412) Ester and Benzoylphenyl Substituent
The molecular architecture of this compound is characterized by two key components linked by an ester bridge: the 5-bromofuran-2-carboxylate moiety and the 4-benzoylphenyl substituent.
The furan-2-carboxylate portion consists of a five-membered aromatic heterocycle, furan, containing one oxygen atom. The carboxylate group is attached at the C2 position of the furan ring, and a bromine atom is substituted at the C5 position. The presence of the bromine atom and the ester linkage influences the electron density distribution within the furan ring.
The benzoylphenyl substituent is a biphenyl-like system where two phenyl rings are connected through a carbonyl group. This benzophenone (B1666685) substructure is known for its interesting photochemical properties and is a common motif in various functional materials. The ester's oxygen atom is attached to the C4 position of one of the phenyl rings.
Conformational Isomerism and Rotational Barriers within the Molecular Structure
The presence of several single bonds in the structure of this compound allows for the existence of different conformational isomers due to rotation around these bonds. The most significant rotational barriers are expected around:
The C(furan)-C(carbonyl) bond: Rotation around this bond in furan-2-carbaldehyde has been studied, and a significant barrier exists between the syn and anti conformers. researchgate.net A similar situation is expected for the corresponding carboxylate, influenced by steric and electronic effects of the 4-benzoylphenyl group.
The C(carbonyl)-O(ester) bond: Esters generally exhibit a notable rotational barrier, with the Z (or s-trans) conformation being significantly more stable than the E (or s-cis) conformation due to steric and electronic factors.
The C(phenyl)-C(carbonyl) bond in the benzophenone moiety: The two phenyl rings in benzophenone are not coplanar in the ground state due to steric hindrance between the ortho-hydrogen atoms. acs.orgcdnsciencepub.com The rotational barrier for the concerted motion of these rings has been a subject of both experimental and theoretical studies. acs.orgcdnsciencepub.comacs.org
The interplay of these rotational barriers determines the preferred three-dimensional shape of the molecule in different environments. Computational studies on related benzophenone and furan derivatives suggest that the molecule is unlikely to be planar. researchgate.netacs.orgcdnsciencepub.com The exact values of these rotational barriers for this compound would require dedicated quantum chemical calculations.
Advanced Synthetic Methodologies for 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate and Its Analogues
Esterification Strategies Involving 5-Bromofuran-2-carboxylic Acid and 4-Benzoylphenol
The formation of the ester bond between the carboxylic acid and the phenolic hydroxyl group is a critical step in the synthesis of 4-benzoylphenyl 5-bromofuran-2-carboxylate. Due to the reduced nucleophilicity of the phenolic hydroxyl group in 4-benzoylphenol compared to a simple alcohol, direct esterification often requires activation of the carboxylic acid. Several reliable methods are employed to achieve this transformation efficiently.
Direct esterification of a carboxylic acid and a phenol (B47542) can be challenging and often requires harsh conditions. However, the use of activating agents can facilitate this transformation under milder conditions. While specific examples for the target molecule are not prevalent, the principles of such reactions are well-established.
A highly effective and common method for esterifying phenols is through the use of an acyl chloride. libretexts.orgchemguide.co.uk This two-step approach involves first converting 5-bromofuran-2-carboxylic acid to its more reactive acyl chloride, 5-bromofuran-2-carbonyl chloride. This intermediate is then reacted with 4-benzoylphenol to form the desired ester.
The initial conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The reaction with thionyl chloride is particularly common, often performed in an inert solvent. orgsyn.org
The subsequent reaction of the generated 5-bromofuran-2-carbonyl chloride with 4-benzoylphenol proceeds via nucleophilic acyl substitution. To drive the reaction to completion, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the hydrogen chloride (HCl) byproduct. libretexts.orgchemguide.co.uk The reactivity of the phenol can be enhanced by converting it to the corresponding phenoxide salt with a base like sodium hydroxide (B78521) prior to the addition of the acyl chloride. libretexts.org
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Typical Conditions | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of DMF | CO, CO₂, HCl |
Carbodiimide-mediated coupling reactions are renowned for their mild conditions and broad substrate scope, making them ideal for the synthesis of complex esters. The Steglich esterification, which utilizes a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a cornerstone of modern ester synthesis. nih.govwikipedia.orgorganic-chemistry.org
The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, forming an even more reactive acyl-pyridinium species. This intermediate readily reacts with the phenolic hydroxyl group of 4-benzoylphenol to yield the target ester, this compound. A key advantage of this method is that it proceeds under neutral and mild conditions, often at room temperature, which is beneficial for sensitive substrates. wikipedia.orgnih.gov The insoluble dicyclohexylurea (DCU) byproduct formed when using DCC can be easily removed by filtration. wikipedia.org
Table 2: Common Reagents for Carbodiimide-Mediated Esterification
| Reagent | Role | Typical Solvent |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Water-soluble Coupling Agent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) |
This methodology has been shown to be effective for the esterification of hindered phenols and is widely applied in the synthesis of natural products and their analogues. nih.govscielo.br
Synthesis of the 5-Bromofuran-2-carboxylic Acid Moiety
The availability of 5-bromofuran-2-carboxylic acid is a prerequisite for the synthesis of the target ester. This key intermediate can be prepared through various synthetic routes, primarily involving the modification of readily available furan (B31954) precursors.
The most direct route to 5-bromofuran-2-carboxylic acid is the electrophilic bromination of furan-2-carboxylic acid. sarchemlabs.com Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the 5-position. The reaction is typically carried out by treating furan-2-carboxylic acid with elemental bromine (Br₂) in a suitable solvent.
Careful control of the reaction conditions is necessary to prevent over-bromination or degradation of the starting material. The choice of solvent and temperature can influence the outcome of the reaction.
Table 3: Conditions for the Bromination of Furan-2-carboxylic Acid
| Brominating Agent | Solvent | Temperature | Reference |
|---|
Alternatively, 5-bromofuran-2-carboxylic acid can be synthesized by the functionalization of other furan precursors. One common starting material is furfural, which can be oxidized to furan-2-carboxylic acid. nih.gov The resulting acid can then be brominated as described above.
Another approach involves the synthesis of the furan ring itself from acyclic precursors. For instance, the Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form the furan ring. youtube.com By choosing appropriately substituted starting materials, the desired furan-2-carboxylate (B1237412) core can be constructed.
Furthermore, functional group interconversions on pre-existing substituted furans can provide a route to the desired product. For example, a 5-bromo-2-substituted furan could potentially be converted to the corresponding carboxylic acid through oxidation or other functional group manipulations. The synthesis of substituted furans can be achieved through various methods, including cyclization reactions of linear precursors. numberanalytics.com
Synthesis of the 4-Benzoylphenol Moiety
The 4-benzoylphenol scaffold is a critical structural component, serving as a key intermediate in the synthesis of numerous complex organic molecules. Its preparation is typically achieved through two primary synthetic strategies: the classical Friedel-Crafts acylation and modern cross-coupling methodologies.
Friedel-Crafts Acylation Routes to Benzophenones
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. acs.org The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. For the synthesis of 4-hydroxybenzophenone (B119663), the direct acylation of phenol is complicated by the reactivity of the hydroxyl group, which can compete for the acylating agent. Therefore, strategies often involve the acylation of a more stable precursor or the use of specific catalysts to control regioselectivity.
A common approach involves the Fries rearrangement of phenyl benzoate, where the ester is rearranged to the corresponding hydroxybenzophenone isomers under Lewis acid catalysis. However, direct acylation of benzene (B151609) with benzoyl chloride followed by subsequent functionalization is also a viable, though more circuitous, route. More efficient, modern methods have been developed using a variety of catalysts to improve yields and selectivity. For instance, trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be an effective medium for the reaction of N-(4-nitrophenyl)benzamide with benzene, producing benzophenone (B1666685) in high yield. nih.gov Other catalytic systems, including bismuth triflate, zirconium-based metal-organic frameworks, and even silver nitrate, have been explored to facilitate the benzoylation of aromatic compounds under milder or solvent-free conditions. researchgate.net
Research has shown that even small amounts of moderately active catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can provide acceptable yields at higher temperatures. researchgate.net The choice of catalyst and reaction conditions is crucial in directing the acylation to the desired para-position and minimizing the formation of the ortho-isomer and other byproducts. google.com
Table 1: Selected Friedel-Crafts Acylation Methods for Benzophenone Synthesis
| Acylating Agent | Aromatic Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-nitrophenyl)benzamide | Benzene | 4.0 eq. CF₃SO₃H, 50 °C, 3 hr | Benzophenone | 93 | nih.gov |
| Benzoyl Chloride | Benzene | FeCl₃, High Temperature | Benzophenone | Acceptable | researchgate.net |
| Benzoic Anhydride | Anisole | LiClO₄, Solvent-free | 4-Methoxybenzophenone | High | researchgate.net |
| Benzoic Anhydride | Various Arenes | Bi(OTf)₃, Microwave | Aromatic Ketones | Good | researchgate.net |
Cross-Coupling Methodologies for Phenol Functionalization
Modern synthetic chemistry has seen a surge in the use of transition-metal-catalyzed cross-coupling reactions for the regioselective functionalization of C-H bonds, including those in phenols. nih.gov These methods offer an alternative to classical electrophilic substitutions and provide powerful tools for constructing complex molecular architectures. Phenols are ubiquitous building blocks, but their direct functionalization can be challenging due to the multiple reactive sites (ortho, para, and the hydroxyl group itself). nih.govrsc.org
Catalytic methodologies are increasingly employed to address these challenges of chemo- and regioselectivity. researchgate.net For instance, gold-catalyzed alkylation of phenols with benzylic alcohols has been shown to favor ortho-alkylation. rsc.org Similarly, copper-catalyzed cross-dehydrogenative coupling provides a route to ortho-aminomethylation of free phenols. nih.gov Iron-catalyzed oxidative cross-coupling reactions between phenols and alkenes have been developed to construct the pharmacologically important 2,3-dihydrobenzofuran (B1216630) motif. researchgate.net
For the synthesis of biaryl compounds, which is relevant to the benzoylphenol structure, electro-oxidative cross-coupling of different free phenols can yield non-symmetric biphenols. nih.gov While direct C-H functionalization is at the forefront of research, another strategy involves pre-functionalizing the phenol hydroxyl group to create a reactive leaving group (e.g., pivalate, carbamate, sulfamate). This group can then participate in nickel- or iron-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Kumada couplings, to form sp²-sp² or sp²-sp³ carbon-carbon bonds. acs.org
Table 2: Examples of Modern Cross-Coupling for Phenol Functionalization
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Cross-Coupling | Co(II)[salen] | Phenols + Naphthols | Non-symmetric Biphenols | nih.gov |
| Cross-Dehydrogenative Coupling | Cu(II) / DTBP | Phenols + Aniline Derivatives | ortho-Aminomethylated Phenols | nih.gov |
| Oxidative Cross-Coupling | Iron Catalyst | Phenols + Alkenes | 2,3-Dihydrobenzofurans | researchgate.net |
| Suzuki-Miyaura Coupling | Nickel Catalyst | Aryl Pivalates + Boronic Acids | Biaryls | acs.org |
Palladium-Catalyzed Cross-Coupling Approaches for 5-Bromofuran-2-carboxylate Derivatization
The furan ring is a versatile heterocycle found in many natural products and pharmaceuticals. The derivatization of pre-formed furan rings, such as a 5-bromofuran-2-carboxylate, is a powerful strategy for building molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on such rings. sigmaaldrich.comwikipedia.orgyoutube.com These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond at the C-5 position of the furan, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Suzuki-Miyaura Coupling Reactions at the F-5 Position
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.orgyoutube.com Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. youtube.com
In the context of derivatizing 5-bromofuran-2-carboxylate, the Suzuki-Miyaura reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-5 position. The reaction mechanism proceeds through a well-established catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Br bond of the furan, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. youtube.com For example, catalyst systems using bulky phosphine (B1218219) ligands like SPhos or XPhos have been shown to be highly effective, even at lower temperatures. nih.gov
Table 3: Selected Suzuki-Miyaura Couplings of Halogenated Heterocycles
| Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Boronic Ester | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane-H₂O | Biaryl Product | 80 | youtube.com |
| Corrole Bromide | Heteroaryl Boronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene-H₂O | Coupled Corrole | High | nih.gov |
| Aryl Halide | Organoborane | Pd(0) Complex | Base | Biaryl Compound | General | libretexts.org |
Stille Coupling and Other Transition Metal-Catalyzed Methods
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organohalide with an organostannane (organotin) reagent. youtube.comacs.org While concerns about the toxicity of tin reagents exist, the Stille reaction is valued for its versatility and tolerance of a wide range of functional groups, often succeeding where other coupling methods fail. youtube.com
For the derivatization of 5-bromofuran-2-carboxylate, a Stille coupling would involve reacting the bromo-furan with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). youtube.com This method has been successfully used to synthesize mixed thiophene/furan oligomers and other functional polymers. acs.orgacs.org The reaction mechanism is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com
Beyond Suzuki and Stille, other transition metal-catalyzed reactions can be applied to furan derivatization. The Negishi coupling (using organozinc reagents), Hiyama coupling (organosilicon), and Sonogashira coupling (terminal alkynes) are also part of the extensive toolbox for C-C bond formation, each with its own advantages depending on the specific substrates and desired functional groups. sigmaaldrich.comyoutube.com
Table 4: Stille Coupling for the Synthesis of Furan-Containing Compounds
| Substrate | Coupling Partner | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dibromoperfluorobenzene | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ / Toluene | 1,4-Bis(furan-2-yl)perfluorobenzene | 87 | youtube.com |
| 5-Bromothiophene-2-carbaldehyde | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ / DMF | 5-Formyl-2,2'-bithiophene | 75 | acs.org |
Strategies for Stereoselective Synthesis of Related Furan Derivatives (if applicable)
While the target molecule, this compound, is an achiral aromatic compound, the principles of stereoselective synthesis are highly relevant for the preparation of related furan derivatives that possess stereocenters. Such derivatives are common in natural products and biologically active molecules, where specific stereochemistry is often essential for function. nih.gov
Strategies for introducing stereoselectivity often involve reactions that temporarily break the aromaticity of the furan ring or utilize chiral catalysts to control the facial selectivity of an addition. researchgate.net
Cycloaddition Reactions: The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. numberanalytics.com By using chiral dienophiles or chiral Lewis acid catalysts, it is possible to achieve high levels of stereoselectivity in the formation of the resulting bicyclic adducts, which can then be transformed into highly functionalized, stereochemically defined tetrahydrofuran derivatives.
Asymmetric Catalysis: Organocatalysis, particularly aminocatalysis, has emerged as a powerful tool for the dearomative functionalization of furan derivatives. researchgate.net For example, furan-based aldehydes can be converted into chiral dienamine intermediates, which then undergo stereoselective cascade reactions. researchgate.net
Intramolecular Reactions: The stereoselective synthesis of substituted tetrahydrofurans, a common motif in natural products, is frequently achieved through intramolecular nucleophilic substitution (S_N2) reactions of acyclic precursors containing hydroxyl groups and a suitable leaving group. nih.gov The stereochemistry of the starting material directly dictates the stereochemistry of the cyclic product. Additionally, Rh-catalyzed intramolecular [3+2] cycloadditions of carbonyl ylides derived from α-diazo ketones bearing tethered carbonyl groups are effective for constructing complex tetrahydrofuran systems. nih.gov
Dehydrogenative Coupling: Recent advances have shown that dehydrogenative coupling reactions can be used to synthesize carbonyl furan derivatives under mild conditions, and the use of chiral catalysts in such systems represents a potential avenue for asymmetric synthesis. nih.gov
These methodologies highlight the diverse approaches available for transforming simple furan precursors into complex, three-dimensional molecules with precise stereochemical control. mdpi.com
Derivatization and Functionalization Strategies of this compound
The molecular architecture of this compound presents multiple reactive sites, making it a versatile scaffold for the synthesis of a wide array of analogues. The primary points for chemical modification include the carbon-bromine bond at the C5 position of the furan ring, the ester linkage, and the carbonyl group of the benzophenone moiety. These sites allow for a range of derivatization strategies, including metal-catalyzed cross-coupling reactions, nucleophilic acyl substitution, and reduction.
Functionalization at the Furan Ring C5-Position
The bromine atom on the furan ring is an excellent leaving group, rendering the C5 position susceptible to various palladium-catalyzed cross-coupling reactions. This approach is one of the most powerful tools for creating carbon-carbon and carbon-heteroatom bonds in a controlled and efficient manner. acs.orgwikipedia.org The general mechanism for these reactions involves an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orguwindsor.ca
Key cross-coupling reactions applicable for derivatizing the 5-bromo-furan core include:
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the 5-bromofuran moiety with an organoboron compound, such as a boronic acid or ester. The Suzuki coupling is known for its high functional group tolerance, making it suitable for complex molecules like this compound. libretexts.org This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C5-position.
Sonogashira Coupling: To introduce acetylenic fragments, the Sonogashira coupling is employed. This reaction couples the 5-bromofuran with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. acs.orgacs.org The resulting alkynyl-furans are valuable intermediates that can undergo further transformations.
Heck Coupling: This reaction enables the introduction of vinyl groups by reacting the bromo-furan with an alkene in the presence of a palladium catalyst and a base. acs.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of the 5-bromofuran with a wide range of primary and secondary amines, anilines, and N-heterocycles, yielding 5-amino-furan derivatives. nih.govnih.gov
In addition to metal-catalyzed methods, photochemical reactions can also be used to functionalize the C5 position. Irradiation of 5-bromofuran derivatives in an aromatic solvent can lead to the formation of 5-aryl-furan compounds. researchgate.net
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalysts/Reagents | Resulting Analogue Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(OR)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | 5-Aryl/Vinyl-furan derivatives |
| Sonogashira | R-C≡C-H | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-furan derivatives |
| Heck | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | 5-Vinyl-furan derivatives |
| Buchwald-Hartwig | R₂NH | C(sp²)-N | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 5-Amino-furan derivatives |
Modification of the Ester Linkage
The ester functionality is another key handle for derivatization, primarily through nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com These reactions involve an initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the 4-benzoylphenoxide leaving group. masterorganicchemistry.com
Hydrolysis: The ester can be cleaved under basic conditions (saponification) using reagents like sodium hydroxide or potassium hydroxide. masterorganicchemistry.com This reaction yields 5-bromofuran-2-carboxylic acid and 4-hydroxybenzophenone, separating the two main fragments of the parent molecule.
Transesterification: By reacting the parent ester with a different alcohol or phenol, typically in the presence of an acid or base catalyst, the 4-benzoylphenyl group can be exchanged. Using a large excess of the new alcohol drives the equilibrium towards the desired product, allowing for the synthesis of a library of furan-2-carboxylate esters. masterorganicchemistry.com
Amidation: While direct amidation of the ester is possible, a more efficient route involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpensoft.net This highly reactive intermediate can then be treated with a wide variety of primary or secondary amines to form the corresponding amides in high yield. pensoft.net
Table 2: Derivatization via the Ester Linkage
| Reaction | Reagents | Intermediate/Product 1 | Product 2 | Analogue Type |
|---|---|---|---|---|
| Hydrolysis | NaOH or KOH, H₂O | 5-Bromofuran-2-carboxylic acid | 4-Hydroxybenzophenone | Carboxylic acid |
| Transesterification | R-OH, Acid or Base catalyst | 5-Bromofuran-2-carboxylate ester of R-OH | 4-Hydroxybenzophenone | New ester derivatives |
| Amidation (2-step) | 1. NaOH, H₂O 2. SOCl₂ | 5-Bromofuran-2-carbonyl chloride | - | Amide derivatives |
| R₂NH | 5-Bromofuran-2-carboxamide derivative | - |
Derivatization of the Benzophenone Moiety
The ketone carbonyl within the 4-benzoylphenyl group provides a further site for functionalization.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is typically mild enough to reduce the ketone without affecting the ester functionality. This transformation converts the planar, electron-withdrawing ketone into a tetrahedral alcohol, significantly altering the three-dimensional structure and electronic properties of this part of the molecule.
This multi-faceted reactivity underscores the utility of this compound as a starting material for developing diverse chemical libraries targeted for various applications.
Reactivity and Reaction Mechanisms of 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate
Hydrolytic Stability and Ester Cleavage Mechanisms
The central ester linkage in 4-Benzoylphenyl 5-bromofuran-2-carboxylate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base, and the stability of the ester is significantly influenced by the electronic nature of its constituent acyl and alkoxy groups.
Ester hydrolysis is a critical reaction of esters, which can be catalyzed by either an acid or a base libretexts.orglibretexts.org. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process libretexts.org. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion libretexts.org. The general mechanisms for ester hydrolysis involve nucleophilic attack at the carbonyl carbon of the ester.
The rate of hydrolysis is influenced by the electronic properties of the substituents attached to the carbonyl group and the oxygen of the ester. Electron-withdrawing groups attached to the acyl portion of the ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis. In the case of this compound, the 5-bromo-furan-2-carbonyl moiety acts as the acyl group, and the 4-benzoylphenyl group serves as the alkoxy substituent.
The bromine atom on the furan (B31954) ring is an electron-withdrawing group, which is expected to increase the reactivity of the ester towards hydrolysis. A study on the hydrolysis of bromo-substituted ethyl benzoates showed lower hydrolytic stability for the bromo-substituted ester compared to its unsubstituted counterpart nih.gov. The benzoyl group on the phenyl ring is also strongly electron-withdrawing. This will further enhance the susceptibility of the ester to nucleophilic attack. The stability of the resulting phenoxide ion, stabilized by resonance, can also contribute to a more rapid hydrolysis nih.gov.
The mechanism of base-catalyzed hydrolysis (saponification) typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the 4-benzoylphenoxide leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule.
| Condition | Catalyst | Key Mechanistic Steps | Products |
| Acidic | Strong Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the alcohol (4-hydroxybenzophenone). | 5-bromofuran-2-carboxylic acid and 4-hydroxybenzophenone (B119663) |
| Basic | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the phenoxide (4-benzoylphenoxide). | 5-bromofuran-2-carboxylate salt and 4-hydroxybenzophenone |
Reactivity of the Bromine Atom on the Furan Ring
The bromine atom at the 5-position of the furan ring is a key site for various chemical transformations, including nucleophilic displacement, radical reactions, and organometallic cross-coupling reactions.
Aryl halides, including 5-bromofurans, are generally unreactive towards traditional SN2 nucleophilic substitution reactions due to the steric hindrance of the aromatic ring and the strength of the C-Br bond. However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group wikipedia.orgchemistrysteps.com. In this compound, the carboxylate group at the 2-position is electron-withdrawing, which can activate the bromine atom at the 5-position towards nucleophilic attack.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide ion) to restore the aromaticity of the ring chemistrysteps.comyoutube.com. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.
The carbon-bromine bond in 5-bromofurans can undergo homolytic cleavage under the influence of heat or light, or in the presence of radical initiators, to generate a furanyl radical and a bromine radical chemistrysteps.comquora.compressbooks.pub. The energy required for this homolytic cleavage is known as the bond dissociation energy researchgate.net. These radical intermediates can then participate in various radical reactions, such as addition to alkenes or abstraction of hydrogen atoms from other molecules. Furan itself can undergo radical addition reactions pearson.com.
The bromine atom on the furan ring makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromofuran derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base semanticscholar.orgmasterorganicchemistry.com. This method is widely used to form biaryl structures. For instance, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with various arylboronic acids pearson.com.
Heck-Mizoroki Reaction: The Heck reaction couples the 5-bromofuran with an alkene in the presence of a palladium catalyst and a base to form a substituted furan researchgate.netpearson.com. This reaction is a versatile method for the synthesis of substituted alkenes. Mizoroki-Heck cross-coupling reactions have been reported for 2-acetyl-5-bromobenzofuran with various olefins nih.govorganic-chemistry.org.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromofuran and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orgquora.comyoutube.comreddit.com. It is a reliable method for the synthesis of arylalkynes. Regioselective Sonogashira cross-coupling has been demonstrated with tetrabromofuran researchgate.net.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Palladium catalyst + Base | 5-Aryl-furan derivative |
| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | Palladium catalyst + Base | 5-Alkenyl-furan derivative |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium catalyst + Copper(I) co-catalyst + Base | 5-Alkynyl-furan derivative |
Reactivity of the Furan Ring System
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609) pearson.comchemicalbook.com. The oxygen atom in the ring donates electron density, activating the ring for electrophilic attack.
Electrophilic aromatic substitution (EAS) on furan preferentially occurs at the 2- and 5-positions, as the intermediate carbocation (sigma complex) formed by attack at these positions is more stabilized by resonance compared to attack at the 3- and 4-positions pearson.comchemicalbook.com. In this compound, the 5-position is already substituted with a bromine atom. The carboxylate group at the 2-position is an electron-withdrawing and deactivating group. Therefore, electrophilic attack on the furan ring is less likely to occur compared to unsubstituted furan. If it does occur, the directing effects of the existing substituents would need to be considered. The bromine atom is an ortho, para-director, while the carboxylate group is a meta-director.
The benzoylphenyl portion of the molecule also contains two aromatic rings that can undergo electrophilic aromatic substitution.
Phenyl ring of the benzoyl group: The carbonyl group is a deactivating and meta-directing group. Therefore, electrophilic substitution on this ring will be directed to the meta positions relative to the carbonyl group.
| Ring System | Substituents | Directing Effect | Predicted Position of Electrophilic Attack |
| Furan | -Br (at C5), -COOAr (at C2) | -Br: ortho, para-directing (activating)-COOAr: meta-directing (deactivating) | Less favored due to deactivation by the carboxylate group. |
| Benzoyl Phenyl | -C(=O)Ph | -C(=O)Ph: meta-directing (deactivating) | Meta to the carbonyl group. |
| Phenoxy | -O-C(=O)-, -C(=O)Ph | -O-C(=O)-: ortho, para-directing (activating)-C(=O)Ph: meta-directing (deactivating) | Ortho and para to the ester oxygen, with para being sterically favored. |
Cycloaddition Reactions (Diels-Alder, etc.)
The furan ring within this compound can potentially act as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. However, the reactivity of the furan moiety is significantly influenced by its substituents. The presence of both a bromine atom at the 5-position and a carboxylate group at the 2-position, both of which are electron-withdrawing groups, substantially decreases the electron density of the furan ring. This deactivation makes the furan a less effective diene for typical Diels-Alder reactions with electron-deficient dienophiles.
In general, the Diels-Alder reaction of furan is a versatile method for the synthesis of oxabicycloheptane derivatives. Furan itself is considered a relatively reactive diene, readily undergoing cycloaddition with strong dienophiles. However, computational studies have shown that furan is less reactive and less endo-selective compared to cyclopentadiene in reactions with dienophiles like maleic anhydride (B1165640). nih.govresearchgate.net The reactivity and selectivity can be significantly altered by substituents on the furan ring. Strong electron-donating groups enhance reactivity, while electron-withdrawing groups have the opposite effect. nih.govresearchgate.net
For this compound, the electron-withdrawing nature of the bromo and carboxylate groups diminishes the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, leading to a larger energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a typical electron-deficient dienophile. This increased energy gap results in a higher activation energy and consequently, a slower reaction rate.
Despite this reduced reactivity, cycloaddition reactions may still be possible under forcing conditions, such as high temperature or pressure, or by using highly reactive dienophiles. A theoretical study on the ionic Diels-Alder reaction of 3-bromofuran with a highly electron-deficient cyclobuteniminium cation indicated that the reaction proceeds with complete regio- and stereoselectivity. rsc.org This suggests that with a sufficiently reactive dienophile, even electron-deficient furans can participate in cycloaddition reactions.
The regioselectivity of a potential Diels-Alder reaction would be influenced by the electronic and steric effects of the substituents. The 5-bromo and 2-carboxylate groups would direct the incoming dienophile to specific positions on the furan ring.
Below is a table summarizing the expected reactivity of furan and its derivatives in Diels-Alder reactions.
| Furan Derivative | Substituent Effect | Expected Reactivity with Electron-Deficient Dienophiles |
| Furan | None | Moderate to high |
| 2,5-Dimethylfuran | Electron-donating | High |
| 3-Bromofuran | Electron-withdrawing | Low |
| 5-Bromofuran-2-carboxylate | Strongly electron-withdrawing | Very low |
Reactivity of the Benzoyl Group (Ketone and Phenyl Moieties)
The benzoyl group in this compound possesses two reactive sites: the carbonyl group of the ketone and the two phenyl rings.
Carbonyl Reactivity (Reduction, Addition)
The carbonyl group of the benzophenone (B1666685) moiety is an electrophilic center and is susceptible to nucleophilic attack. Common reactions include reduction and addition of organometallic reagents.
Reduction:
The ketone can be reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Reaction Scheme: Reduction of the Benzoyl Group this compound + NaBH₄ → 4-(hydroxy(phenyl)methyl)phenyl 5-bromofuran-2-carboxylate
This compound + R-MgX → (after workup) 4-(1-hydroxy-1-phenyl-1-R-methyl)phenyl 5-bromofuran-2-carboxylate
Advanced Structural Elucidation and Analytical Methodologies for 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While specific crystallographic data for 4-Benzoylphenyl 5-bromofuran-2-carboxylate is not publicly available in the searched literature, the analysis of a structurally related compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate, can serve as an illustrative example of the data that would be obtained. nih.gov For such a compound, a single crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred.
Key crystallographic parameters that would be determined include the crystal system, space group, and unit cell dimensions. For instance, in the case of Ethyl 5-bromo-1-benzofuran-2-carboxylate, the crystal system was determined to be monoclinic with a P21/n space group. nih.gov Such data is fundamental for unambiguous identification and for understanding the packing of molecules in the solid state.
Illustrative Crystallographic Data for a Related Benzofuran Derivative
| Parameter | Value (for Ethyl 5-bromo-1-benzofuran-2-carboxylate) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.8869 (3) |
| b (Å) | 23.780 (2) |
| c (Å) | 11.0820 (7) |
| β (°) | 96.905 (8) |
| Volume (ų) | 1016.89 (13) |
Data sourced from a study on Ethyl 5-bromo-1-benzofuran-2-carboxylate and is presented for illustrative purposes. nih.gov
The resulting structural model would reveal critical details about the conformation of the this compound molecule, including the dihedral angles between the phenyl and furan (B31954) rings. Furthermore, analysis of the crystal packing can identify non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonding, which govern the supramolecular assembly.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, identification, and quantification of individual components in a chemical sample, thereby ensuring the purity of a compound like this compound.
High-Performance Liquid Chromatography (HPLC) would be a primary technique for the purity assessment of this non-volatile compound. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a polar mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a gradient elution to ensure the separation of any impurities. Detection would most effectively be achieved using a UV-Vis detector, set to a wavelength where the benzoyl and bromofuran chromophores exhibit strong absorbance.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for analyzing volatile impurities or for the analysis of the compound if it is sufficiently thermally stable. libretexts.orgkvtester.com For a brominated compound like this compound, a key consideration would be to avoid thermal degradation in the injector and column. researchgate.net Therefore, a shorter GC column with a thin film stationary phase might be preferred to allow for elution at lower temperatures. researchgate.net
The choice of detector in GC is crucial for achieving the desired sensitivity and selectivity. kvtester.com While a Flame Ionization Detector (FID) offers general-purpose utility, an Electron Capture Detector (ECD) would be particularly sensitive to the bromine atom in the molecule, providing enhanced selectivity for its detection. Mass spectrometry provides the highest degree of confidence in identification by furnishing information about the molecular weight and fragmentation pattern of the analyte and any co-eluting impurities. libretexts.org
For the isolation of this compound from a reaction mixture, preparative HPLC would be the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of a highly purified fraction of the target compound.
Theoretical and Computational Studies on 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic and structural properties of a molecule like 4-Benzoylphenyl 5-bromofuran-2-carboxylate.
An analysis of the electronic structure provides insight into the molecule's reactivity, stability, and photophysical properties. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G**, would be performed to determine the distribution of electron density and the energies of the molecular orbitals. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich parts of the molecule, likely the furan (B31954) and phenyl rings, while the LUMO is found on the electron-deficient regions, such as the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the chemical reactivity and the electronic transition energies of the molecule. For related quinoline (B57606) derivatives synthesized from 2-amino-5-nitrobenzophenone, properties like the electrophilicity index, chemical hardness, and softness have been determined using DFT calculations. rsc.org
Table 1: Hypothetical Molecular Orbital Properties (Note: This table is illustrative and based on typical values for similar aromatic esters. Actual values would require specific calculations for this compound.)
| Property | Predicted Value/Region | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and UV-Vis absorption |
| Electron Density | High on furan ring, lower on benzoyl group | Predicts sites for electrophilic/nucleophilic attack |
The presence of several rotatable single bonds—connecting the phenyl rings and the ester group—means that this compound can exist in multiple conformations. A conformational analysis is essential to identify the most stable, low-energy structures.
This analysis is performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. The results yield a potential energy surface, from which the global and local energy minima (stable conformers) and the energy barriers between them can be identified. Studies on other furan derivatives have successfully used DFT methods to calculate equilibrium geometries and the rotational barriers of associated phenyl rings. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions and properties.
Computational methods are highly effective at predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared with experimental data to aid in signal assignment. For similar furan derivatives, calculated shielding constants have shown sensitivity to substituent effects. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes, such as the C=O stretches of the ester and ketone groups, and the C-Br and C-O-C vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectrum. rsc.org This allows for the assignment of absorption bands to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic rings.
Table 2: Predicted Spectroscopic Data (Note: This table is illustrative. Actual values would require specific calculations.)
| Spectrum | Predicted Key Signals | Corresponding Functional Group |
| ¹H NMR | 7.2-8.0 ppm | Aromatic Protons (Phenyl & Furan) |
| ¹³C NMR | ~160 ppm, ~195 ppm | Ester Carbonyl, Ketone Carbonyl |
| IR | ~1735 cm⁻¹, ~1665 cm⁻¹ | Ester C=O stretch, Ketone C=O stretch |
| UV-Vis (λmax) | ~260-300 nm | π→π* transitions |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to study the mechanisms of reactions involving this compound, such as its synthesis or potential degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. nih.gov For instance, modeling the esterification reaction between 5-bromo-2-furoyl chloride and 4-hydroxybenzophenone (B119663) would reveal the energy barriers and the structure of the transition state, providing insights into the reaction kinetics.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic conformational flexibility in different environments (e.g., in a vacuum or in a solvent). This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Molecular Docking and Binding Affinity Prediction for Conceptual Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme active site. This method is foundational in structure-based drug design. For a compound like this compound, docking studies could be performed against various targets to generate hypotheses about its potential biological activity.
In such a study, the molecule would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity (often expressed as a binding free energy, ΔG, or an inhibition constant, Ki). For example, studies on 2-(3-benzoylphenyl) propanoic acid derivatives used molecular docking to evaluate their binding to cyclooxygenase (COX) and matrix metalloproteinase (MMP) enzymes. rsc.org Similarly, the binding mode and affinity of this compound could be conceptually explored against relevant biological targets.
Prediction of Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Theoretical and computational chemistry offers profound insights into the reactivity and electronic characteristics of molecules. For derivatives of this compound, Density Functional Theory (DFT) calculations are a powerful tool to elucidate these properties. Such studies focus on the electronic structural features and can be correlated with experimental spectroscopic analysis. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining how a molecule interacts with other species in a chemical reaction. youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. mdpi.com
In a study on closely related 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, DFT calculations were performed to determine these reactivity descriptors. mdpi.com For a series of these compounds, the HOMO-LUMO energy gaps were calculated to be in the range of 4.52 eV to 4.60 eV. mdpi.com One of the synthesized molecules in this study, compound 5b , was identified as being highly reactive due to having the smallest energy gap of 4.52 eV. mdpi.com Conversely, compound 5e in the same series exhibited the highest energy gap at 4.60 eV, indicating greater stability. mdpi.com
Other quantum chemical descriptors that provide information on the reactivity and stability of these molecules include chemical hardness (η), chemical potential (μ), and electrophilicity (ω). A lower value for chemical hardness and a high electrophilicity index point towards higher reactivity. mdpi.com For instance, in the aforementioned study, compound 5b displayed the lowest hardness (η = 2.25 eV) and a high electrophilicity (ω = 3.84 eV), which corresponds to its high reactivity. mdpi.com
The following interactive table summarizes the calculated chemical reactivity descriptors for a series of compounds structurally related to this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
| 5b | - | - | 4.52 | 2.25 | - | 3.84 |
| 5e | - | - | 4.60 | - | - | - |
Applications in Chemical Research and Development
Application in Catalyst Development or Substrate Scope Exploration
Without any dedicated research on this specific compound, any attempt to provide information for these sections would be speculative and would not adhere to the required standards of scientific accuracy.
Table of Mentioned Compounds
Future Research Directions and Unexplored Avenues for 4 Benzoylphenyl 5 Bromofuran 2 Carboxylate
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 4-Benzoylphenyl 5-bromofuran-2-carboxylate, future efforts could focus on moving beyond traditional multi-step syntheses to more elegant and atom-economical methodologies.
One promising avenue lies in the late-stage functionalization of readily available precursors. For instance, a plausible retrosynthetic analysis suggests a disconnection at the ester bond, leading to 5-bromofuran-2-carboxylic acid and 4-hydroxybenzophenone (B119663). Modern esterification protocols, potentially utilizing activating agents that avoid harsh conditions, could be explored.
| Illustrative Synthetic Approach | Key Reagents | Potential Advantages |
| Esterification | 5-bromofuran-2-carboxylic acid, 4-hydroxybenzophenone, DCC/DMAP | Mild reaction conditions, high yield |
| Suzuki Coupling | 4-benzoylphenylboronic acid, Methyl 5-bromofuran-2-carboxylate, Pd(PPh3)4, base | High functional group tolerance, modularity |
| One-Pot Synthesis from Furan-2-carboxylic acid | Furan-2-carboxylic acid, LDA, CO2, then esterification with 4-hydroxybenzophenone | Reduced workup, improved atom economy |
This table presents illustrative synthetic approaches and is not based on experimentally verified data for this specific compound.
Advanced Mechanistic Studies of its Reactivity
The benzophenone (B1666685) moiety is well-known for its photochemical properties, acting as a photosensitizer. wikipedia.orgacs.orgnih.gov Upon absorption of UV light, it can be excited to a triplet state, which can then participate in a variety of chemical reactions, including hydrogen abstraction and energy transfer. wikipedia.org A key area for future research would be to conduct detailed mechanistic studies on the photochemical reactivity of this compound.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to characterize the excited states of the molecule and their lifetimes. nih.gov Understanding how the electronic properties of the 5-bromofuran-2-carboxylate moiety influence the photochemical behavior of the benzophenone core is of fundamental importance. For instance, the bromine atom could introduce a heavy-atom effect, potentially altering the rates of intersystem crossing and other photophysical processes.
Furthermore, the interaction of the excited state with other molecules could be investigated. This could have implications for its use as a photoinitiator in polymerization reactions or as a photocatalyst for organic transformations. wikipedia.orgmdpi.com
Development of Sustainable Synthesis Approaches
In line with the growing emphasis on green chemistry, the development of sustainable synthetic methods for this compound is a crucial research direction. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and maximizing atom economy. labmanager.combritishwaterfilter.com
One of the most promising avenues is the use of biocatalysis. researchgate.netbenthamdirect.com Lipases, for example, are enzymes that can catalyze esterification reactions under mild conditions and often with high selectivity. researchgate.netbenthamdirect.comnih.gov The enzymatic synthesis of this compound from 5-bromofuran-2-carboxylic acid and 4-hydroxybenzophenone could offer a greener alternative to traditional chemical methods.
Another approach is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. The development of solid-supported palladium catalysts for the cross-coupling reactions mentioned earlier would be a significant step towards a more sustainable synthesis. Additionally, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could further reduce the environmental impact of the synthesis.
| Illustrative Green Synthesis Parameter | Conventional Method | Potential Green Alternative |
| Catalyst | Homogeneous acid or base | Immobilized lipase |
| Solvent | Dichloromethane (B109758), Toluene | 2-Methyltetrahydrofuran, Water |
| Energy Input | High temperature reflux | Room temperature enzymatic reaction |
This table presents an illustrative comparison and is not based on experimentally verified data for this specific compound.
Integration into Supramolecular Assemblies
The aromatic and polar nature of this compound makes it an excellent candidate for integration into supramolecular assemblies. nih.govacs.orgacs.org The benzophenone and furan (B31954) rings can participate in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds or dipole-dipole interactions.
Future research could focus on designing and synthesizing derivatives of this compound that are programmed to self-assemble into well-defined nanostructures, such as nanofibers, gels, or vesicles. nih.govacs.org For example, attaching self-assembling peptides to the core structure could lead to the formation of photoresponsive hydrogels. acs.org The photochemical properties of the benzophenone moiety could then be used to trigger changes in the properties of the supramolecular material, such as its mechanical strength or its ability to encapsulate and release guest molecules. These materials could have applications in areas such as drug delivery, tissue engineering, and soft robotics.
Investigation of Hybrid Molecular Architectures Incorporating the Core Scaffold
The versatile reactivity of the 5-bromo-furan moiety opens up a vast design space for the creation of hybrid molecular architectures. The bromine atom can be readily displaced through various cross-coupling reactions, allowing for the covalent attachment of other functional units. nih.govrsc.orgyoutube.com
For instance, coupling with fluorescent dyes could lead to the development of novel photophysical probes. wikipedia.org The benzophenone unit could act as an energy donor, transferring its absorbed energy to the fluorescent acceptor, a process known as Förster Resonance Energy Transfer (FRET). Such probes could be used to study biological processes with high sensitivity and spatial resolution.
Furthermore, the benzophenone scaffold itself is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov Future research could explore the synthesis of hybrid molecules where the this compound core is linked to other bioactive molecules, such as anticancer drugs or antimicrobial peptides. This could lead to the development of new therapeutic agents with enhanced efficacy or novel mechanisms of action.
Q & A
Q. What are the key synthetic strategies for preparing 4-Benzoylphenyl 5-bromofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including esterification and halogenation steps. For example, analogous bromofuran carboxylates (e.g., Methyl 5-bromofuran-2-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres . Optimization strategies include solvent selection (e.g., THF or DMF), catalyst screening (e.g., palladium for cross-coupling), and real-time monitoring via TLC or HPLC to minimize side products. Continuous flow reactors may enhance scalability and yield, as demonstrated for related bromofuran derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Characterization relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups (e.g., benzoyl, bromofuran) and confirm substitution patterns.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine's distinct Br/Br ratio).
- Melting Point (mp): Comparative analysis with literature values (e.g., mp 62–65°C for Methyl 5-bromofuran-2-carboxylate ) ensures purity.
- Chromatography: HPLC or GC-MS quantifies impurities (<2% for pharmaceutical-grade intermediates) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
While direct solubility data for this compound is unavailable, structurally similar bromofuran esters (e.g., ethyl benzofuran carboxylates) exhibit limited solubility in polar protic solvents (e.g., water) but dissolve in aprotic solvents like DMSO or THF . Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar systems may enhance bioavailability in biological assays .
Q. What preliminary biological screening models are suitable for evaluating this compound’s bioactivity?
Initial screening often employs:
- Enzyme inhibition assays: Target-specific enzymes (e.g., cyclooxygenase for anti-inflammatory potential) with IC determination.
- Cell-based assays: Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Microbial models: Antibacterial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacological profile?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to therapeutic targets (e.g., kinases, GPCRs). For example, halogenated benzofurans show enhanced selectivity due to halogen bonding with hydrophobic enzyme pockets . Density Functional Theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) during structural elucidation?
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic vs. solution-state differences. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
SAR frameworks involve systematic modifications:
- Halogen substitution: Replacing bromine with fluorine or chlorine to modulate electron-withdrawing effects and metabolic stability .
- Ester group variation: Testing methyl, ethyl, or benzyl esters to optimize lipophilicity and membrane permeability .
- Benzoyl substituents: Introducing electron-donating groups (e.g., -OCH) to enhance target engagement . Biological data from analogs (e.g., Ethyl 5-hydroxybenzofuran-3-carboxylate lacking halogens ) provide benchmarks for SAR trends.
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics with target proteins.
- Surface Plasmon Resonance (SPR): Measures real-time interaction kinetics (e.g., / rates) .
- CRISPR-Cas9 knockouts: Confirms target specificity by ablating putative receptors in cell models .
- Metabolomic profiling: LC-MS-based analysis identifies downstream metabolic perturbations (e.g., lipid oxidation in hyperlipidemic models) .
Methodological Considerations
- Data Reproducibility: Standardize reaction protocols (e.g., inert atmosphere, solvent purity ≥99.9%) and biological assay conditions (e.g., cell passage number, serum-free media) .
- Contradictory Bioactivity Results: Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for off-target effects (e.g., ROS generation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
